molecular formula C16H22BrNO2 B15300460 tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate

Cat. No.: B15300460
M. Wt: 340.25 g/mol
InChI Key: ZGERKFKYESJACP-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate is a benzazepine derivative featuring a seven-membered azepine ring fused to a benzene core. The compound is distinguished by two functional groups:

  • A tert-butyl carboxylate ester at position 3, which serves as a protective group for the amine moiety, enhancing solubility and stability during synthetic processes .
  • A bromomethyl substituent at position 7, a reactive site for further functionalization (e.g., nucleophilic substitutions or cross-coupling reactions).

Applications
This compound is primarily utilized as a key intermediate in pharmaceutical and organic synthesis. The bromomethyl group enables the introduction of diverse pharmacophores, making it valuable for constructing bioactive molecules, particularly in central nervous system (CNS) drug discovery .

Properties

Molecular Formula

C16H22BrNO2

Molecular Weight

340.25 g/mol

IUPAC Name

tert-butyl 7-(bromomethyl)-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate

InChI

InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-8-6-13-5-4-12(11-17)10-14(13)7-9-18/h4-5,10H,6-9,11H2,1-3H3

InChI Key

ZGERKFKYESJACP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(CC1)C=C(C=C2)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate typically involves multiple steps. One common method includes the bromination of a precursor compound followed by esterification. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triphenylphosphine. The reaction is usually carried out under controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Esterification and Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Esterification: Acid chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions include substituted benzazepines, oxidized derivatives, reduced derivatives, and hydrolyzed carboxylic acids.

Scientific Research Applications

Tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is explored for its potential in creating novel materials with unique properties.

    Biological Studies: It serves as a probe in studying biological pathways and mechanisms.

    Industrial Chemistry: The compound is used in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The benzazepine core can interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 7-(bromomethyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate are best contextualized by comparing it to analogs within the benzazepine and indole-carboxylate families. Below is a detailed analysis supported by available

Table 1: Comparative Analysis of Benzazepine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent at Position 7 Key Properties/Applications
This compound C₁₆H₂₀BrNO₂ 346.24 g/mol Bromomethyl (CH₂Br) High reactivity for alkylation; CNS drug intermediate
tert-butyl 1-(methylamino)-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate C₇H₁₄ClNO 163.65 g/mol Methylamino (NHCH₃) Lower reactivity; potential amine-protected intermediate
tert-butyl 3-methyl-2-(...carboxamido)-1H-indole-1-carboxylate (Compound 8) Complex structure Not provided Phenanthrene-carboxamido Specialized for steroid-like synthesis; validated by NMR

Key Findings

Reactivity Differences: The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., Suzuki couplings), whereas the methylamino analog (C₇H₁₄ClNO) lacks a leaving group, limiting its utility in cross-coupling reactions . The tert-butyl ester in both compounds enhances solubility in organic solvents, but the bromine atom increases molecular weight (346.24 g/mol vs.

Structural Complexity :

  • Compound 8 (from ) incorporates an indole-phenanthrene hybrid structure, making it significantly bulkier and more suited for steroid-like synthesis. Its ¹³C NMR data (150 MHz, CDCl₃) confirms complex aromaticity, unlike the simpler benzazepine core of the target compound .

Synthetic Utility: Bromine’s electronegativity and polarizability make the target compound more reactive than chlorine or methyl-substituted analogs. This property is critical for late-stage diversification in medicinal chemistry . In contrast, the methylamino analog (C₇H₁₄ClNO) may serve as a stable precursor for amine-protection strategies but lacks versatility in metal-catalyzed reactions .

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